(2-Methoxy-4-phenylpyridin-3-yl)boronic acid
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Overview
Description
“(2-Methoxy-4-phenylpyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C12H12BNO3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” comprises boronic acid, which is the most commonly studied boron compound in organic chemistry . Boronic acids can form reversible covalent interactions with diols , which may be relevant to the molecular structure and reactivity of “this compound”.Scientific Research Applications
Synthesis and Structural Analysis
Reversible Formation of Chiral Structures : A study demonstrated the reversible formation of a planar chiral structure using a boronic acid derivative, showcasing its potential in creating enantiomerically pure structures. The formation of such chiral structures has implications for advanced material science and stereospecific syntheses (Thilagar et al., 2011).
Creation of Novel Chemical Complexes : Another research highlighted the formation of new chemical complexes like tetraarylpentaborates from reactions involving boronic acids. These complexes are noteworthy for their unique structures and potential applications in inorganic chemistry and catalysis (Nishihara et al., 2002).
Fluorescence and Sensing Applications
Fluorescence Quenching in Sensor Design : Research on fluorescence quenching of boronic acid derivatives like 2-methoxypyridin-3-yl-3-boronic acid reveals insights useful in sensor design. The study of these properties in different solvents offers potential in designing fluorescent sensors and probes (Melavanki, 2018).
Binding Interactions with Sugars : A study on the binding interaction of boronic acid derivatives with various sugars highlights its potential in biologically relevant interactions and molecular recognition. This application is particularly significant in the development of glucose sensors and in the study of carbohydrate-related biological processes (Bhavya et al., 2016).
Catalysis and Reaction Mechanism
Catalysis in Organic Synthesis : Boronic acids have been used as catalysts in organic reactions such as amide formation, demonstrating their utility in facilitating a variety of chemical transformations. This application is important in the synthesis of pharmaceuticals and fine chemicals (Arnold et al., 2008).
Chemical Modification and Utility in Synthesis : The synthesis of novel boronic esters and their use in macrocyclic chemistry opens new avenues in the field of organic synthesis, particularly in the design of complex molecules and potential pharmaceuticals (Fárfan et al., 1999).
Future Directions
Boronic acids, including “(2-Methoxy-4-phenylpyridin-3-yl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that there is potential for future research and development involving “this compound”.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic synthesis.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, donating an organoboron species to a transition metal catalyst, typically palladium . The organoboron species then undergoes transmetalation with an electrophilic organic group, forming a new carbon-carbon bond .
Result of Action
The primary result of the action of (2-Methoxy-4-phenylpyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved.
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by environmental factors such as pH, temperature, and the presence of other reactants . In particular, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst .
Properties
IUPAC Name |
(2-methoxy-4-phenylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c1-17-12-11(13(15)16)10(7-8-14-12)9-5-3-2-4-6-9/h2-8,15-16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVGNTPCIFKWFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)C2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376748 |
Source
|
Record name | 2-Methoxy-4-phenylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-24-7 |
Source
|
Record name | 2-Methoxy-4-phenylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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